METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C13H11ClN2O3S. It is known for its unique structure, which includes a thiophene ring, a chlorinated aniline group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 3-chloroaniline with thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The chlorine atom in the aniline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of chlorine with other functional groups.
Scientific Research Applications
METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-5-[(3-CHLOROANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE: Similar structure with an ethyl ester group instead of a methyl ester.
METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE: Similar structure with a propanoate group instead of a thiophene ring.
Uniqueness
METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its thiophene ring and chlorinated aniline moiety provide distinct reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)carbamoylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-19-12(17)11-10(5-6-20-11)16-13(18)15-9-4-2-3-8(14)7-9/h2-7H,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFMCDPWJJHELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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